

Commercial Suppliers and Technical Guide for Fmoc-L-Pma(tBu)2-OH

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Compound of Interest

Compound Name: Fmoc-L-Pma(tBu)2-OH

Cat. No.: B2652848

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For researchers, scientists, and drug development professionals, **Fmoc-L-Pma(tBu)2-OH** is a key building block in the synthesis of peptides containing a phosphonomethylalanine residue. This guide provides an in-depth overview of its commercial availability, key chemical properties, and general considerations for its use in solid-phase peptide synthesis (SPPS).

Commercial Availability

Fmoc-L-Pma(tBu)2-OH is a specialized amino acid derivative available from a select number of chemical suppliers catering to the research and pharmaceutical industries. Two prominent commercial suppliers are Iris Biotech GmbH and abcr Gute Chemie. These suppliers offer the compound in various quantities, typically ranging from milligrams to grams, to accommodate different research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-L-Pma(tBu)2-OH** is presented in the table below. This information is crucial for reaction planning, storage, and quality control.

Property	Value
Chemical Name	N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di- <i>t</i> -butylphosphonomethyl)-L-alanine
Synonyms	Fmoc-L-Pab(<i>t</i> Bu) ₂ -OH, (S)-2-(Fmoc-amino)-4-(di- <i>t</i> -butoxyphosphoryl)butanoic acid, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(di- <i>tert</i> -butoxyphosphoryl)butanoic acid, Fmoc-Pma(<i>t</i> Bu) ₂ -OH
CAS Number	2088020-71-5[1][2]
Molecular Formula	C ₂₇ H ₃₆ NO ₇ P[1]
Molecular Weight	517.55 g/mol [1]
Appearance	Typically a white to off-white powder
Storage Temperature	-20°C[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Pma(*t*Bu)₂-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a stable phosphonate-containing amino acid into a peptide sequence. The di-*tert*-butyl protecting groups on the phosphonate moiety are acid-labile and are typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).

General Experimental Workflow for SPPS

The incorporation of **Fmoc-L-Pma(*t*Bu)₂-OH** into a growing peptide chain follows the standard iterative steps of Fmoc-SPPS. A generalized workflow is depicted in the diagram below.

Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating a new amino acid.

Key Experimental Considerations

While specific protocols will vary depending on the peptide sequence and the scale of the synthesis, the following are crucial considerations when using **Fmoc-L-Pma(tBu)2-OH**:

- **Coupling Reagents:** Standard coupling reagents used in Fmoc-SPPS are generally effective for the activation of **Fmoc-L-Pma(tBu)2-OH**. Common choices include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). More efficient uronium- or phosphonium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be employed to ensure high coupling efficiency, especially for sterically hindered couplings.
- **Reaction Monitoring:** The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines on the resin. A negative Kaiser test indicates a complete coupling reaction.
- **Double Coupling:** Due to the potential for steric hindrance from the bulky di-tert-butyl phosphonate group, a second coupling step (double coupling) may be necessary to ensure complete incorporation of the amino acid and to avoid deletion sequences in the final peptide.
- **Cleavage and Deprotection:** The final cleavage of the peptide from the solid support and the simultaneous removal of the tert-butyl protecting groups from the phosphonate moiety are typically achieved by treating the resin with a cleavage cocktail containing a strong acid. A common cleavage cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

Signaling Pathway Context

Fmoc-L-Pma(tBu)2-OH is a synthetic building block and is not directly involved in biological signaling pathways. However, the phosphonate-containing peptides synthesized using this amino acid are often designed as stable analogs of phosphoserine-, phosphothreonine-, or phosphotyrosine-containing peptides. These synthetic peptides are valuable tools for studying signal transduction pathways that are regulated by protein phosphorylation. For instance, they

can be used as inhibitors or substrates for protein kinases and phosphatases, or as antigens to generate phosphorylation-specific antibodies.

The diagram below illustrates a simplified generic signaling pathway involving protein phosphorylation, which can be investigated using peptides synthesized with **Fmoc-L-Pma(tBu)2-OH**.

Figure 2: Generic protein phosphorylation signaling pathway.

In conclusion, **Fmoc-L-Pma(tBu)2-OH** is a valuable reagent for the synthesis of phosphonate-containing peptides. Its commercial availability and the well-established protocols for Fmoc-SPPS make it accessible for researchers investigating a wide range of biological processes regulated by protein phosphorylation. Careful selection of coupling reagents and monitoring of the reaction progress are key to the successful incorporation of this specialized amino acid into synthetic peptides.

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References

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